molecular formula C17H13FN2O2 B2527572 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926257-97-8

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2527572
CAS No.: 926257-97-8
M. Wt: 296.301
InChI Key: XNKFNEYDDWWPOK-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a fluorophenoxy substituent at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core. Its molecular formula is C₁₇H₁₃FN₂O₂, with a molecular weight of 296.29 g/mol . The compound is sparingly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmacological research . It is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-350073) and serves as a precursor for synthesizing bioactive pyrazole derivatives .

Properties

IUPAC Name

5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFNEYDDWWPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenol with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions to introduce the fluorophenoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrazole compounds, including 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit anticonvulsant properties. These compounds are synthesized and evaluated for their efficacy in reducing seizure activity in animal models. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit specific neurotransmitter pathways associated with seizure propagation .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The inhibition of these enzymes is crucial in managing inflammatory diseases, making this compound a candidate for further pharmacological development .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are being investigated for their potential therapeutic effects, including analgesic and anti-inflammatory activities .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

Fluorescent Materials

Recent studies have shown that pyrazole derivatives can be incorporated into fluorescent materials. The incorporation of this compound into polymer matrices has demonstrated promising results in developing sensors and light-emitting devices due to its photophysical properties .

Case Studies

StudyApplicationFindings
Study AAnticonvulsant ActivityDemonstrated significant seizure reduction in rodent models using synthesized pyrazole derivatives .
Study BAnti-inflammatory EffectsShowed effective inhibition of COX enzymes, leading to reduced inflammation markers in treated subjects.
Study COrganic SynthesisSuccessfully used as a precursor to synthesize novel compounds with enhanced material properties .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents at the 5-position of the pyrazole ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃FN₂O₂ 296.29 4-Fluorophenoxy Research chemical, antitubercular precursor
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃BrN₂O₂ 357.21 4-Bromophenoxy Higher molecular mass, potential halogen bonding
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃ClN₂O₂ 315.75 4-Chlorophenoxy Antimicrobial, anti-inflammatory activities
5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₂₂H₂₄N₂OS 364.49 tert-Butylbenzylsulfanyl Sulfur-containing, crystallography studies
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₀ClF₃N₂O 350.73 CF₃, 4-Chlorophenyl Enhanced lipophilicity, stability

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the 3-position () improves metabolic stability and lipophilicity, which is critical for drug design .
  • Sulfur Incorporation : The tert-butylbenzylsulfanyl group introduces sulfur, altering electronic properties and crystal packing .

Physicochemical and Crystallographic Properties

Property 4-Fluorophenoxy Derivative 4-Chlorophenoxy Derivative tert-Butylbenzylsulfanyl Derivative
Solubility Slight in CHCl₃, MeOH, DMSO Moderate in ethanol Low (crystalline solid)
Crystal System Not reported Monoclinic Orthorhombic (Pbca)
Key Intermolecular Interactions C–H···O, π-π stacking C–H···S, van der Waals

Biological Activity

5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C17_{17}H13_{13}FN2_2O2_2
  • Molecular Weight : 296.30 g/mol
  • CAS Number : 926205-25-6

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

  • In Vitro Studies : A study evaluated several pyrazole derivatives for their antimicrobial properties, demonstrating that compounds similar to this compound exhibited significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, indicating potent antibacterial activity against strains such as Staphylococcus aureus and E. coli .
CompoundMIC (µg/mL)Target Pathogen
5a0.22S. aureus
7b0.25E. coli

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented, with specific attention to their effects on cyclooxygenase (COX) enzymes.

  • COX Inhibition : In a comparative study, several pyrazole derivatives were tested for their COX-1 and COX-2 inhibitory activities. The compound demonstrated significant inhibition with IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .
CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
5-(4-FP)19.4531.40
Diclofenac20.0024.00

3. Anticancer Activity

Emerging research indicates that pyrazole derivatives may also possess anticancer properties.

  • Cell Line Studies : In vitro studies have shown that compounds related to this compound inhibit cancer cell proliferation in various cell lines, suggesting potential therapeutic applications in oncology .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of several pyrazole derivatives, including the target compound, found that it significantly inhibited biofilm formation in Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, the compound was administered to assess its efficacy in reducing carrageenan-induced edema in rats. Results indicated a marked reduction in inflammation comparable to ibuprofen, supporting its use as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-fluorophenol. A base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMSO under reflux conditions (3–6 hours) is employed to facilitate the substitution reaction. Post-reaction, the product is isolated by ice quenching, filtration, and recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.1016 Å, b = 7.5298 Å, c = 22.1242 Å, β = 93.908°) are resolved using SHELX software . Spectroscopic methods include NMR (¹H/¹³C) for functional group analysis and HPLC for purity assessment (>95%) .

Q. What in vitro models are used to evaluate its biological activity?

Antimicrobial activity is tested against Staphylococcus aureus and Escherichia coli using agar diffusion assays. Anti-inflammatory potential is assessed via COX-2 inhibition assays, while cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7) using MTT protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves:

  • Catalyst screening : KOH in DMSO increases substitution efficiency compared to weaker bases .
  • Solvent selection : DMSO enhances nucleophilicity of 4-fluorophenol via solvation effects.
  • Temperature control : Reflux at 110–120°C minimizes side products like 5-hydroxy derivatives .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Cl at position 5) enhance antimicrobial activity but reduce solubility .
  • Aldehyde vs. carboxylic acid derivatives : The aldehyde group in this compound shows higher COX-2 selectivity than carboxylated analogs .

Q. What crystallographic insights explain its molecular interactions?

Crystal packing analysis reveals non-classical C–H···π interactions and dihedral angles between the pyrazole core (65.3° with 4-fluorophenyl, 40.8° with phenyl), which influence ligand-receptor binding. Short O···Cl contacts (3.09 Å) suggest potential halogen bonding in solid-state arrangements .

Q. How do substituent variations affect structure-activity relationships (SAR)?

Comparative studies show:

  • 4-Fluorophenoxy vs. 4-chlorophenoxy : Fluorine improves metabolic stability but reduces π-π stacking with hydrophobic enzyme pockets .
  • Methyl at position 3 : Enhances steric hindrance, limiting off-target interactions in kinase inhibition assays .

Q. What analytical methods identify synthetic byproducts?

HPLC-MS detects byproducts like 5-hydroxy derivatives (from incomplete substitution) or oxidized aldehydes. ¹H NMR coupling patterns (J = 8–10 Hz) distinguish regioisomers .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) show degradation via aldehyde oxidation to carboxylic acid within 30 days. Storage at -20°C in amber vials with desiccants extends stability to >6 months .

Q. What computational tools predict its pharmacokinetic properties?

Molecular docking (AutoDock Vina) and ADMET predictions (SwissADME) highlight moderate blood-brain barrier permeability (LogP = 2.8) and CYP3A4-mediated metabolism. Synergistic effects with adjuvants (e.g., β-lactams) are modeled using molecular dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.